2-{2,4-DIOXO-5-[(Z)-1-(5-PIPERIDINO-2-FURYL)METHYLIDENE]-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE
Overview
Description
2-{2,4-DIOXO-5-[(Z)-1-(5-PIPERIDINO-2-FURYL)METHYLIDENE]-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a piperidine-substituted furan, and a fluorophenyl group
Preparation Methods
The synthesis of 2-{2,4-DIOXO-5-[(Z)-1-(5-PIPERIDINO-2-FURYL)METHYLIDENE]-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the thiazolidine ring and the piperidine-substituted furan. The final step involves the coupling of these intermediates with the fluorophenyl acetamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and fluorophenyl groups, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{2,4-DIOXO-5-[(Z)-1-(5-PIPERIDINO-2-FURYL)METHYLIDENE]-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{2,4-DIOXO-5-[(Z)-1-(5-PIPERIDINO-2-FURYL)METHYLIDENE]-1,3-THIAZOLAN-3-YL}-N~1~-(2-FLUOROPHENYL)ACETAMIDE stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
2-[(5Z)-2,4-dioxo-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c22-15-6-2-3-7-16(15)23-18(26)13-25-20(27)17(30-21(25)28)12-14-8-9-19(29-14)24-10-4-1-5-11-24/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,23,26)/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQSUYRXCOVPQD-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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